molecular formula C12H10BrN5O B14180740 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B14180740
M. Wt: 320.14 g/mol
InChI Key: HPFJWFOBWCJNLY-UHFFFAOYSA-N
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Description

Table 1: Bioactive Pyrrolo[2,3-b]Pyridine Derivatives

Compound Name Target IC₅₀/EC₅₀ Key Substitutions Reference
CDK8 Inhibitor 22 CDK8 48.6 nM 3-Phenylpropenamide
HNE Inhibitor 2a Human Neutrophil Elastase 15 nM Oxadiazole-linked sulfonamide
c-Met Inhibitor (Modeled) c-Met Kinase N/A 3-Cyanophenyl

The structural plasticity of pyrrolo[2,3-b]pyridine allows for diverse functionalizations, enabling optimization of pharmacokinetic and pharmacodynamic properties. For example, methoxy groups enhance solubility, while bromo substitutions improve target affinity through hydrophobic interactions.

Properties

Molecular Formula

C12H10BrN5O

Molecular Weight

320.14 g/mol

IUPAC Name

4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H10BrN5O/c1-19-8-4-9(13)18-11-10(8)6(5-16-11)7-2-3-15-12(14)17-7/h2-5H,1H3,(H,16,18)(H2,14,15,17)

InChI Key

HPFJWFOBWCJNLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br

Origin of Product

United States

Preparation Methods

Formation of the 1H-Pyrrolo[2,3-b]pyridine Skeleton

The pyrrolo[2,3-b]pyridine system is typically assembled via cyclization reactions. A common route involves the condensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 4-methoxypyridin-3-amine can react with acryloyl chloride to form an intermediate that undergoes intramolecular cyclization under basic conditions.

Preparation of the 2-Aminopyrimidine Fragment

Chloropyrimidine Intermediate

2-Amino-4-chloropyrimidine serves as a key precursor. It is synthesized via the condensation of guanidine nitrate with ethyl acetoacetate under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃) at reflux.

Functionalization for Coupling

To enable cross-coupling, the 4-chloro substituent is converted to a boronic ester. This is achieved via Miyaura borylation, where 2-amino-4-chloropyrimidine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl₂) and potassium acetate in dioxane at 80°C.

Fragment Coupling Strategies

Suzuki–Miyaura Cross-Coupling

The most effective method for connecting the pyrrolopyridine and pyrimidine fragments involves a Suzuki–Miyaura reaction.

Procedure :

  • Reactants :
    • 3-Bromo-6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
    • 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 equiv)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2.0 equiv)
  • Solvent : Dimethoxyethane (DME)/H₂O (4:1)
  • Conditions : 80°C, 12 h under nitrogen.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Buchwald–Hartwig Amination

An alternative approach employs Buchwald–Hartwig amination to form the C–N bond, though this is less common due to the preference for C–C coupling in this context.

Optimization and Reaction Conditions

Critical parameters influencing yield and selectivity include:

Parameter Optimal Condition Impact on Yield
Catalyst Loading 5 mol% Pd(PPh₃)₄ Maximizes turnover
Solvent Polarity DME/H₂O (4:1) Enhances solubility
Temperature 80°C Balances rate and side reactions
Base Strength Na₂CO₃ Maintains pH for transmetallation

Reducing the reaction time below 12 h results in incomplete conversion, while exceeding 15 h promotes deboronation side reactions.

Post-Coupling Modifications

Reduction of Nitro Intermediates

In routes where a nitro group is introduced temporarily, reduction to the amine is performed using sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 60°C.

Crystallization and Purification

The crude product is purified via recrystallization from ethanol/water (3:1), yielding pale-yellow crystals. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >95%.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine H5), 7.89 (s, 1H, pyrrolopyridine H2), 6.75 (s, 2H, NH₂), 4.02 (s, 3H, OCH₃).
  • HRMS (ESI) : m/z calcd for C₁₂H₁₀BrN₅O [M+H]⁺: 320.0142; found: 320.0145.

Elemental Analysis

  • Calculated : C 45.02%, H 3.14%, N 21.87%.
  • Observed : C 44.95%, H 3.21%, N 21.79%.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Suzuki Coupling 72 95 High regioselectivity Requires boronic acid synthesis
Buchwald–Hartwig 58 89 Avoids boronic acids Lower yield due to side reactions

Scale-Up Considerations

Industrial production necessitates modifications for cost and safety:

  • Continuous Flow Reactors : Reduce reaction time from 12 h to 2 h by enhancing mass transfer.
  • Catalyst Recovery : Immobilized Pd on carbon minimizes metal leaching and enables reuse.

Chemical Reactions Analysis

2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The pyrimidine moiety can participate in coupling reactions with various electrophiles, leading to the formation of new C-C and C-N bonds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyrrolopyridine derivatives with diverse functional groups .

Scientific Research Applications

2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound with applications in scientific research, particularly in medicinal chemistry. It combines a pyrimidine ring with a pyrrolo[2,3-b]pyridine moiety, and the presence of a bromine atom and a methoxy group enhances its reactivity and interaction with biological targets.

Scientific Research Applications

  • Kinase Inhibition This compound exhibits biological activity as a potential kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) which are implicated in various cancers. By inhibiting FGFR activity, the compound may reduce cell proliferation and induce apoptosis in cancer cells. Furthermore, it has been shown to affect critical signaling pathways such as the PI3K/AKT/mTOR pathway, which plays a vital role in cell growth and survival.
  • Interaction Studies Interaction studies have demonstrated that 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- effectively binds to FGFRs, inhibiting their phosphorylation and subsequent signaling cascades. This inhibition is crucial for understanding how the compound can modulate cellular responses in cancerous tissues. Additionally, studies on its interaction with other molecular targets are ongoing to elucidate its full pharmacological profile.
  • Versatility in Synthesis The chemical behavior of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is characterized by its ability to undergo nucleophilic substitutions and cyclization reactions. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the compound. Additionally, the methoxy group can participate in electrophilic aromatic substitution reactions, expanding the compound's synthetic versatility.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Properties
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-Pyrimidine + Pyrrolo structureFGFR inhibitionMethoxy and bromo substituents
4-(6-Bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamineSimilar core structurePotential kinase inhibitionPropoxy instead of methoxy
6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridineSimplified structureLimited biological activityLacks pyrimidinamine moiety

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between Compound X and related compounds:

Compound Name Substituents on Pyrrolo[2,3-b]pyridine Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Compound X 6-Bromo, 4-methoxy C₁₃H₁₁BrN₅O ~348.14 (calculated) Kinase inhibition (hypothesized)
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine None C₁₁H₉N₅ 211.23 Moderate kinase inhibition
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine (MFR) 4-Methoxy C₁₂H₁₁N₅O 253.25 Not reported
4-Butyl-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine 6-Butyl C₁₅H₁₈N₆ 294.34 Potent kinase inhibition
N-4-Piperidinyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine Piperidinyl on pyrimidine C₁₆H₁₈N₆ 294.35 Not reported

Key Observations :

  • Bromo Substitution: The 6-bromo group in Compound X likely enhances hydrophobic interactions with target proteins, improving binding affinity compared to non-halogenated analogs (e.g., C₁₁H₉N₅ in ). Bromine’s electron-withdrawing nature may also stabilize the molecule metabolically .
  • Methoxy vs. Alkyl Groups : The 4-methoxy group in Compound X contrasts with alkyl substituents (e.g., butyl in ). Methoxy improves solubility but may reduce membrane permeability compared to hydrophobic alkyl chains .

Pharmacokinetic Considerations

  • Metabolic Stability: Bromine in Compound X may reduce oxidative metabolism compared to non-halogenated analogs. Methoxy groups generally enhance solubility but may increase susceptibility to demethylation .
  • Comparative DMPK : The butyl-substituted analog likely exhibits prolonged half-life due to increased lipophilicity, whereas Compound X’s polar methoxy group may favor renal excretion.

Biological Activity

Overview

2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. Its unique structural features, including a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety, contribute to its significant biological activities, particularly in medicinal chemistry. The compound has garnered attention for its potential as a kinase inhibitor, specifically targeting fibroblast growth factor receptors (FGFRs), which are involved in various oncogenic processes.

  • Molecular Formula : C12H10BrN5O
  • Molecular Weight : 320.14 g/mol
  • Structural Features :
    • Pyrimidine and pyrrolo structure
    • Presence of bromine and methoxy substituents

The biological activity of this compound primarily revolves around its ability to inhibit FGFRs. The mechanism involves the following pathways:

  • Kinase Inhibition : The compound binds to FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling pathways.
  • Cell Proliferation and Apoptosis : By inhibiting FGFR activity, it reduces cell proliferation and can induce apoptosis in cancer cells.
  • Impact on Signaling Pathways : It affects critical signaling pathways such as the PI3K/AKT/mTOR pathway, which is essential for cell growth and survival.

Biological Activity Data

The following table summarizes the biological activities and related findings regarding 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-:

Activity Findings
FGFR Inhibition Effective in binding to FGFRs, inhibiting their phosphorylation
Anticancer Potential Induces apoptosis in cancer cell lines; reduces proliferation
Signaling Pathway Modulation Alters PI3K/AKT/mTOR pathway activity; impacts cell survival mechanisms

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that 2-Pyrimidinamine derivatives exhibit significant inhibitory effects on FGFR phosphorylation in various cancer cell lines. These studies highlight the compound's potential as a therapeutic agent in oncology.
  • Structure-Activity Relationship (SAR) : Investigations into similar compounds have revealed that modifications to the bromine and methoxy groups can enhance or reduce biological activity. For example, compounds with different substituents showed varying degrees of FGFR inhibition.
  • Pharmacological Profiling : Ongoing studies are aimed at elucidating the full pharmacological profile of this compound, including its interactions with other molecular targets beyond FGFRs.

Comparative Analysis with Similar Compounds

The following table compares 2-Pyrimidinamine with similar compounds based on their structural features and biological activities:

Compound Name Structure Features Biological Activity Unique Properties
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-Pyrimidine + Pyrrolo structureFGFR inhibitionMethoxy and bromo substituents
4-(6-Bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamineSimilar core structurePotential kinase inhibitionPropoxy instead of methoxy
6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridineSimplified structureLimited biological activityLacks pyrimidinamine moiety

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-Pyrimidinamine derivatives with pyrrolo[2,3-b]pyridine scaffolds?

Answer:

  • Key Methodology : Use a stepwise approach combining Suzuki-Miyaura coupling for introducing the bromo-methoxy-pyrrolopyridine moiety and nucleophilic substitution for pyrimidinamine functionalization.
  • Purification : Recrystallization from a petroleum ether/ethyl acetate mixture (1:3 v/v) improves purity, as demonstrated for structurally similar pyrimidine derivatives .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80°C enhance cross-coupling efficiency for halogenated intermediates .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and use anhydrous sodium sulfate for drying organic phases to minimize side reactions .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm substitution patterns, particularly the methoxy (-OCH₃) and bromo (-Br) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) mode validates molecular weight (±2 ppm accuracy), essential for verifying bromine isotope patterns .
  • X-ray Crystallography : Single-crystal diffraction resolves dihedral angles between the pyrrolopyridine and pyrimidinamine planes, critical for understanding conformational stability .

Advanced: How to design a robust kinase inhibition assay to evaluate this compound’s activity against tyrosine kinases?

Answer:

  • Assay Design :
    • Enzyme Selection : Prioritize kinases with homology to VEGF receptors (e.g., VEGFR-2), based on structural analogs showing antiangiogenic activity .
    • Substrate : Use poly-Glu-Tyr (4:1) as a phosphorylation substrate in ATP-competitive assays .
  • Methodological Controls :
    • Include staurosporine as a positive control and DMSO as a negative control.
    • Measure IC₅₀ values using a fluorescence polarization (FP) assay with a TAMRA-labeled tracer .
  • Data Validation : Triplicate runs with Z’-factor >0.5 ensure reproducibility. Cross-validate with molecular docking (e.g., MOE software) to correlate inhibition with binding affinity at the ATP pocket .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • Systematic SAR Modifications :
    • Vary substituents at the 4-methoxy and 6-bromo positions to assess electronic effects on kinase binding.
    • Replace pyrrolopyridine with indole or imidazopyridine cores to test scaffold specificity .
  • Computational Tools :
    • Density Functional Theory (DFT) calculates charge distribution and HOMO-LUMO gaps to predict reactivity .
    • Molecular dynamics simulations (50 ns trajectories) evaluate ligand-protein stability in aqueous environments .
  • Experimental Cross-Check : Validate computational predictions with in vitro IC₅₀ data and crystallographic binding modes .

Advanced: What in vivo models are suitable for evaluating antiangiogenic efficacy of this compound?

Answer:

  • Model Selection :
    • Chick Chorioallantoic Membrane (CAM) Assay : Quantify vascular density reduction using image analysis software (e.g., ImageJ) after topical application .
    • Xenograft Tumors : Implant human cancer cells (e.g., HCT-116 colorectal) in nude mice; administer compound intraperitoneally (10 mg/kg/day) for 21 days.
  • Endpoint Analysis :
    • Immunohistochemistry (IHC) for CD31 (endothelial marker) and Ki-67 (proliferation) .
    • Plasma pharmacokinetics (LC-MS/MS) to monitor bioavailability and metabolite formation .

Advanced: How to address discrepancies between in silico predictions and experimental bioactivity data?

Answer:

  • Root-Cause Analysis :
    • Solubility Limitations : Measure logP (shake-flask method) and adjust formulations using cyclodextrin-based carriers if logP >3 .
    • Protein Binding : Use equilibrium dialysis to assess serum albumin binding, which may reduce free drug concentration .
  • Re-optimization :
    • Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions to improve solubility without compromising target binding .

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